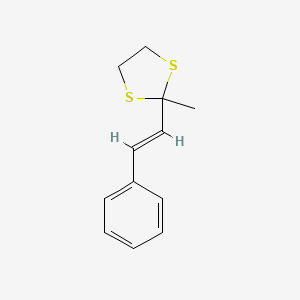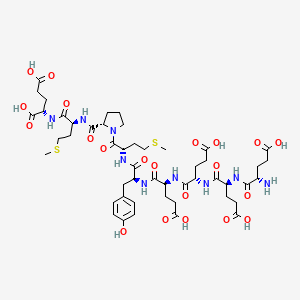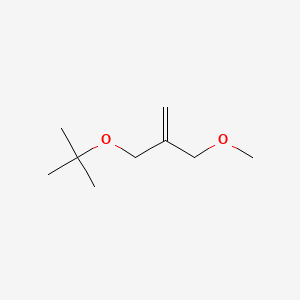
3-tert-Butoxy-2-(methoxymethyl)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butoxy-2-(methoxymethyl)-1-propene is an organic compound characterized by the presence of a tert-butoxy group and a methoxymethyl group attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butoxy-2-(methoxymethyl)-1-propene typically involves the reaction of tert-butyl alcohol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-tert-Butoxy-2-(methoxymethyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-tert-Butoxy-2-(methoxymethyl)-1-propene has found applications in several scientific research areas, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-tert-Butoxy-2-(methoxymethyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates, which can undergo further transformations to yield the final products.
Comparaison Avec Des Composés Similaires
- 3-tert-Butoxy-2-methylpropanal
- 3-tert-Butoxy-2-methoxy-2-methyl-3-oxopropanoic acid
Comparison: 3-tert-Butoxy-2-(methoxymethyl)-1-propene is unique due to the presence of both tert-butoxy and methoxymethyl groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a versatile platform for chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
23230-86-6 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-(methoxymethyl)-3-[(2-methylpropan-2-yl)oxy]prop-1-ene |
InChI |
InChI=1S/C9H18O2/c1-8(6-10-5)7-11-9(2,3)4/h1,6-7H2,2-5H3 |
Clé InChI |
NXXLWJTVEPCLDD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC(=C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


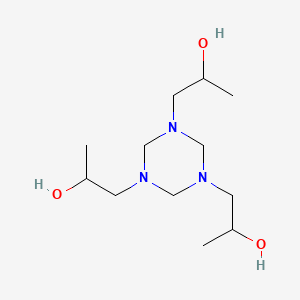
![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
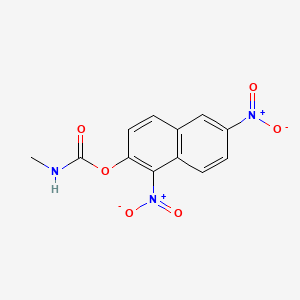
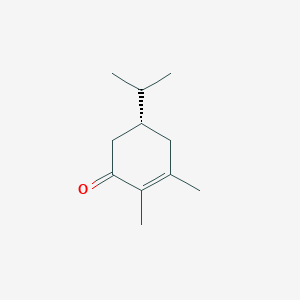
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)

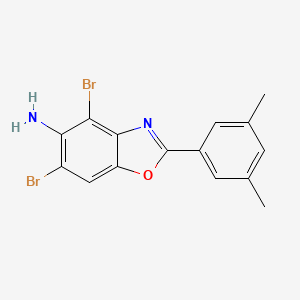
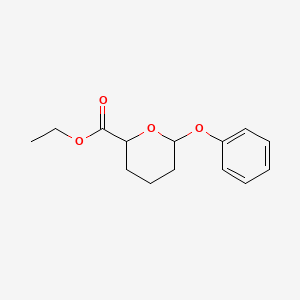

![1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane](/img/structure/B13808313.png)

